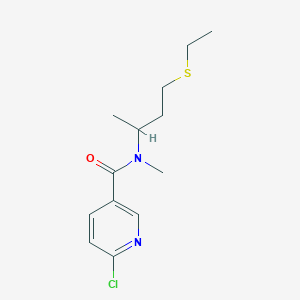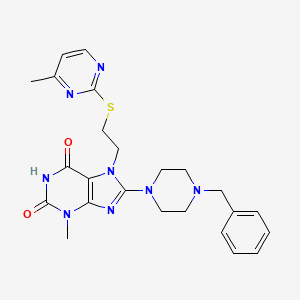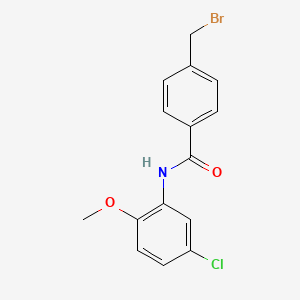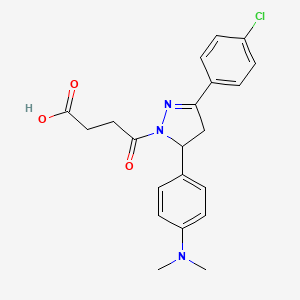
6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide” is a chemical compound with the molecular formula C16H22N4O and a molecular weight of 286.37 .
Molecular Structure Analysis
The molecular structure of “6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide” consists of 16 carbon atoms, 22 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide” are not fully available. The molecular weight is 286.37 . Other properties such as density, boiling point, melting point, and flash point are not specified .Scientific Research Applications
Corrosion Inhibition
Quinoline derivatives are recognized for their effectiveness as anticorrosive materials. They show good efficacy against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. This is attributed to the high electron density of quinoline derivatives, which allows for effective adsorption and protection of metals against corrosion (Verma, Quraishi, & Ebenso, 2020).
Neuro- and Immunomodulatory Effects
The diverse neuro- and immunomodulatory effects of kynurenine pathway (KP) enzymes and metabolites offer possibilities for intervention in diseases such as autoimmunity, neurodegeneration, and neoplastic processes. Quinoline-3-carboxamide derivatives, structurally similar to kynurenines, have shown promise in treating autoimmune diseases and as anti-cancer drugs (Boros & Vécsei, 2020).
Green Chemistry
Quinoline scaffolds are pursued through green chemistry approaches to minimize the use of hazardous chemicals and conditions. This involves designing methods that are non-toxic, environment-friendly, and sustainable, highlighting the importance of quinoline and its derivatives in the development of greener pharmaceuticals (Nainwal et al., 2019).
Anticancer Properties
Quinoline derivatives have been extensively studied for their anticancer properties. Their ability to interact with biological targets, leading to inhibition of cancer cell proliferation and induction of apoptosis, makes them valuable in the development of new anticancer agents. The therapeutic significance of quinolines in cancer treatment is well-documented, with various compounds under clinical evaluation for their efficacy against different types of cancer (Hussaini, 2016).
properties
IUPAC Name |
6-amino-N-[2-(diethylamino)ethyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-3-20(4-2)10-9-18-16(21)15-7-5-12-11-13(17)6-8-14(12)19-15/h5-8,11H,3-4,9-10,17H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREYBMGUISUQKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=NC2=C(C=C1)C=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


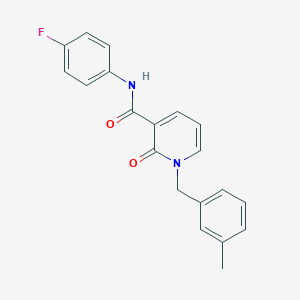
![2-(2,5-Dichloropyridine-4-carbonyl)-1-(pyridin-3-yl)-2-azaspiro[3.3]heptane](/img/structure/B2472411.png)
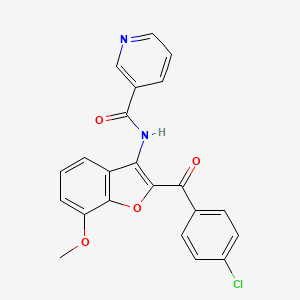
![(Z)-2-((2-hydroxynaphthalen-1-yl)methylene)naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B2472414.png)
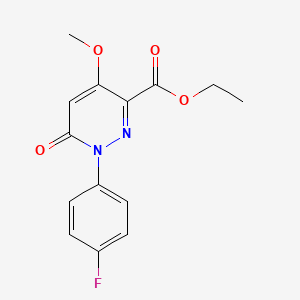
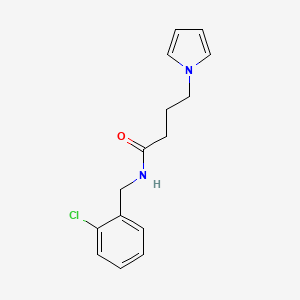
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol hydrobromide](/img/structure/B2472422.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[2-(trifluoromethyl)benzyl]thiophene-2-carboxamide](/img/structure/B2472423.png)

